

Technical Whitepaper: Comprehensive Spectral Characterization of Pyrrolidine Hydriodide

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Compound of Interest

Compound Name: Pyrrolidine Hydriodide

CAS No.: 45361-12-4

Cat. No.: B1340570

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Executive Summary

Pyrrolidine Hydriodide (Pyrrolidinium Iodide, Pyl) has emerged as a critical organic halide salt, transcending its traditional role as a pharmaceutical intermediate to become a pivotal surface passivator in perovskite solar cells (PSCs). Its ability to form quasi-2D capping layers on CsPbI₃ and FAPbI₃ films significantly reduces non-radiative recombination and enhances device stability.

This guide provides a rigorous technical standard for the synthesis, purification, and spectral validation of Pyl. Unlike generic datasheets, this document focuses on the causality of spectral features—explaining why signals appear where they do and how to use them to certify high-purity reagents for sensitive applications.

Chemical Identity & Physical Properties[1][2][3]

Before spectral analysis, the compound must meet specific physical criteria. Pyl is hygroscopic; handling under inert atmosphere (Ar/N₂) is recommended.

Property	Specification
IUPAC Name	Pyrrolidinium Iodide
CAS Number	45361-12-4
Molecular Formula	C ₄ H ₁₀ IN (C ₄ H ₉ N · HI)
Molecular Weight	199.03 g/mol
Appearance	White to light yellow crystalline powder
Solubility	High: Water, DMSO, Methanol, Ethanol. Low: Diethyl Ether, Toluene.
Melting Point	>250 °C (Decomposes)
Hygroscopicity	High (Requires storage in desiccator/glovebox)

Synthesis & Purification Protocol

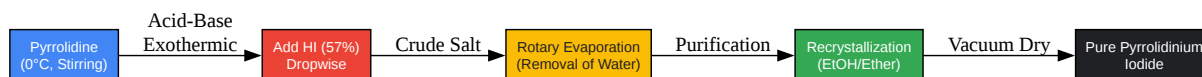
High-purity Pyl is essential for preventing trap states in semiconductor films. The following protocol utilizes a thermodynamic sink (crystallization) to drive purity.

The Acid-Base Neutralization Workflow

- Reagent Prep: Chill 10 mL of Pyrrolidine (99%) in an ice bath (0 °C).
- Acid Addition: Dropwise addition of Hydroiodic Acid (HI, 57% stabilized) with vigorous stirring. Rationale: Exothermic reaction control prevents oxidation of Iodide to Iodine (yellow discoloration).
- Solvent Removal: Rotary evaporation at 60 °C under reduced pressure to obtain a crude solid.
- Recrystallization (Critical Step):
 - Dissolve crude solid in minimal boiling Ethanol or Isopropanol (IPA).
 - Add Diethyl Ether until turbidity is observed.

- Cool to -20 °C overnight.
- Filtration & Drying: Vacuum filtration followed by drying in a vacuum oven at 60 °C for 12 hours.

Workflow Visualization



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Figure 1: Step-by-step synthesis and purification workflow for high-purity **Pyrrolidine Hydriodide**.

Spectral Analysis: The Core

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent Choice: DMSO-d₆ is the mandatory solvent for validation.

- Why? In D₂O, the ammonium protons (NH₂⁺) undergo rapid exchange with deuterium and disappear. DMSO-d₆ preserves these protons, appearing as a broad singlet, confirming the salt formation.

¹H NMR Data (400 MHz, DMSO-d₆)

Assignment	Chemical Shift (δ ppm)	Multiplicity	Integration	Structural Insight
NH ₂ ⁺	8.50 – 9.20	Broad Singlet	2H	Confirms protonation of Nitrogen (Salt formation).
α -CH ₂	3.15 – 3.30	Multiplet	4H	Deshielded by adjacent positive Nitrogen.
β -CH ₂	1.80 – 1.95	Multiplet	4H	Ring methylene protons.

Mechanistic Note: The shift of the α -protons from ~2.8 ppm (free base) to ~3.2 ppm (salt) is the primary indicator of successful protonation.

¹³C NMR Data (100 MHz, DMSO-d₆)

Assignment	Chemical Shift (δ ppm)	Structural Insight
α -Carbon	45.2 \pm 0.5	Carbon directly attached to N ⁺ .
β -Carbon	23.8 \pm 0.5	Remote ring carbon.

B. Infrared Spectroscopy (FT-IR)

IR is the quickest method to detect water contamination and confirm the ammonium structure.

- The "Ammonium Band" (2400 – 3200 cm⁻¹): Unlike the sharp N-H stretch of secondary amines (~3300 cm⁻¹), the pyrrolidinium cation exhibits a broad, complex absorption band extending from 2400 to 3200 cm⁻¹. This is due to strong Hydrogen bonding and N-H stretching modes of the charged species.
- Fingerprint Region:
 - C-N Stretch: ~1150 cm⁻¹

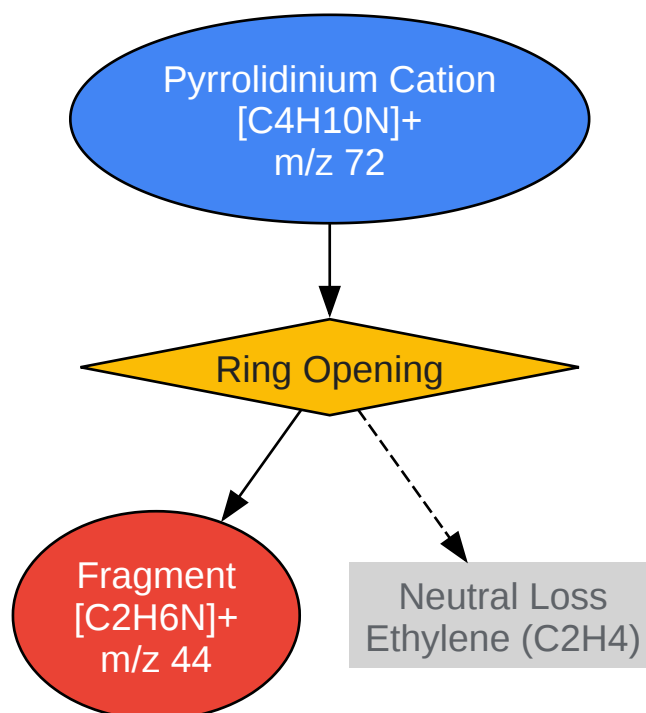
- CH₂ Deformation: ~1450 cm⁻¹

C. Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) in Positive Mode is the standard for quaternary and protonated salts.

- Parent Ion: The spectrum is dominated by the cation [M – I]⁺ at m/z 72.1.
- Fragmentation Pathway:
 - m/z 72 (Parent): Pyrrolidinium cation [C₄H₁₀N]⁺.
 - m/z 44 (Fragment): Loss of Ethylene (C₂H₄, 28 Da) via ring opening and retro-Diels-Alder-like fragmentation.
 - m/z 43 (Fragment): Loss of CH₂=NH (29 Da) or ethyl radical from ring opening.

Fragmentation Logic Diagram



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Figure 2: Primary ESI-MS fragmentation pathway for the Pyrrolidinium cation.

Quality Control & Impurity Profiling

For drug development and solar cell applications, purity >99.5% is often required.

- Water Content (Karl Fischer): Must be <0.5%. Water acts as a defect site in perovskite lattices.
- Appearance Check:
 - White: Pure.
 - Yellow/Brown: Presence of free Iodine (I₂).
 - Remediation:[1] Wash yellow samples with cold diethyl ether to remove I₂.
- ¹H NMR Integration: Check the ratio of NH₂⁺ (2H) to α-CH₂ (4H). A ratio deviation indicates incomplete protonation or excess acid.

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